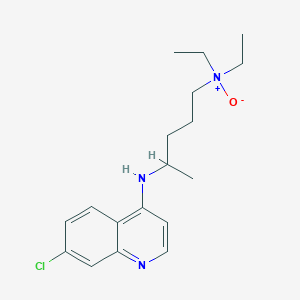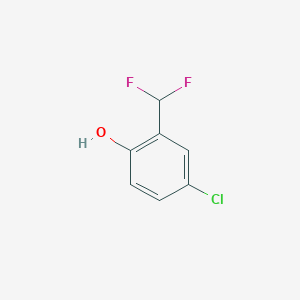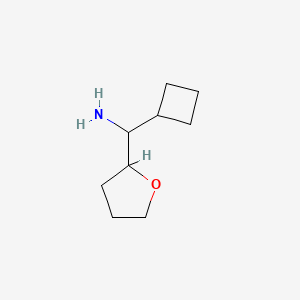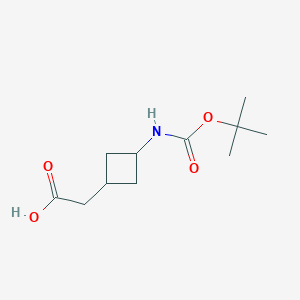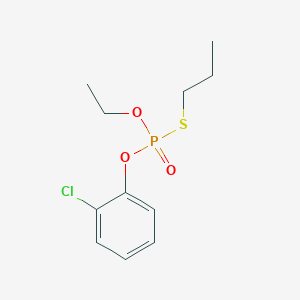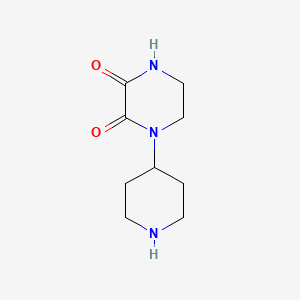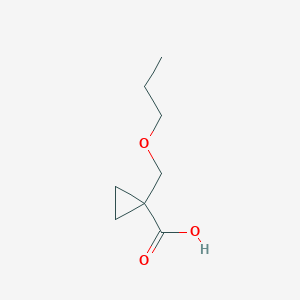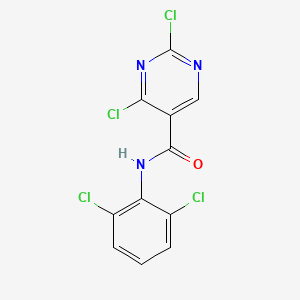
2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide is based on a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Scientific Research Applications
Synthesis of Anti-inflammatory Agents
Pyrimidine derivatives, including 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide , have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new anti-inflammatory drugs.
Antimicrobial Applications
Research has indicated that pyrimidine compounds exhibit a range of pharmacological effects, including antibacterial, antiviral, and antifungal activities . This positions 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide as a potential candidate for creating new antimicrobial agents that could be used to treat various infections.
Agricultural Chemicals
The structural versatility of pyrimidines allows them to be used in the synthesis of agricultural chemicals. These compounds can be designed to interact with specific biological targets in pests and weeds, providing a pathway for the development of novel herbicides and pesticides .
Material Science
Pyrimidine derivatives are also of interest in material science. They can be used as components for creating semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials due to their stable aromatic structure and the ability to form various functional groups .
Cancer Research
In the field of oncology, pyrimidine analogs are being explored for their antitumor properties. They can act as inhibitors for certain enzymes that are overexpressed in cancer cells, potentially leading to the development of new chemotherapeutic agents .
Molecular Docking Studies
2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide: can be used in molecular docking studies to predict the interaction between a molecule and an enzyme or receptor. This is crucial in drug design, as it helps in identifying compounds with high binding affinity and specificity towards biological targets .
properties
IUPAC Name |
2,4-dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4N3O/c12-6-2-1-3-7(13)8(6)17-10(19)5-4-16-11(15)18-9(5)14/h1-4H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYHOMYWMROCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



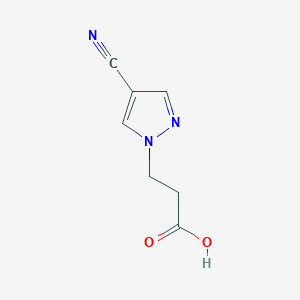

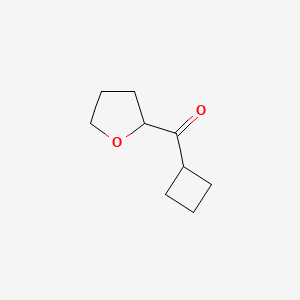
![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)
